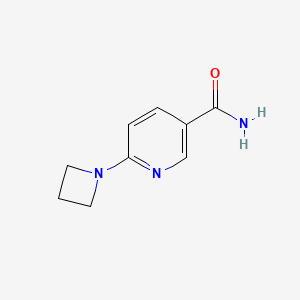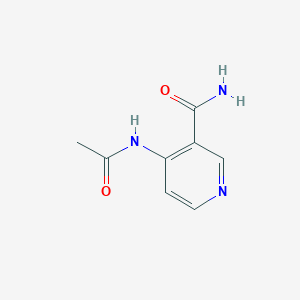
4-Acetamidonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidonicotinamide is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acidThis compound has been investigated for various biological applications due to its structural similarity to nicotinamide .
Vorbereitungsmethoden
The synthesis of 4-Acetamidonicotinamide typically involves the acetylation of nicotinamide. One common method includes reacting nicotinamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The product is then purified through recrystallization .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce larger quantities of this compound. These methods often optimize reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
4-Acetamidonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to nicotinamide or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups. Reagents like sodium hydroxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxo derivatives, while reduction with lithium aluminum hydride can produce reduced amides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Acetamidonicotinamide is closely related to its structural similarity to nicotinamide. It is believed to exert its effects by interacting with molecular targets involved in redox reactions and energy production. Specifically, it may influence the activity of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various cellular processes, including DNA repair, cellular stress responses, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4-Acetamidonicotinamide can be compared to other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, known for its role in NAD synthesis and various biological activities.
Nicotinic Acid: Another derivative with similar biological functions but different chemical properties.
Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential therapeutic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other nicotinamide derivatives .
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
4-acetamidopyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) |
InChI-Schlüssel |
PXRZPKNFSVPKOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)


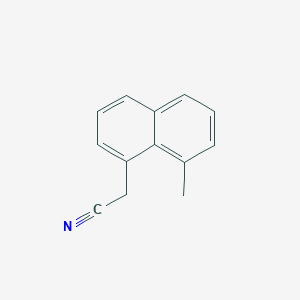



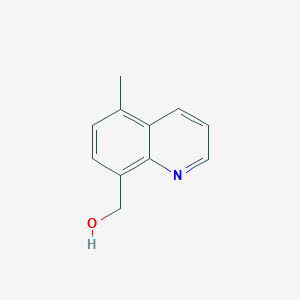
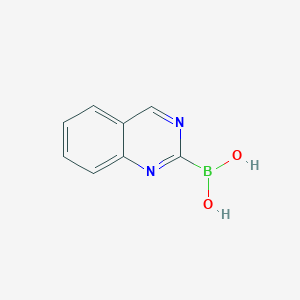
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
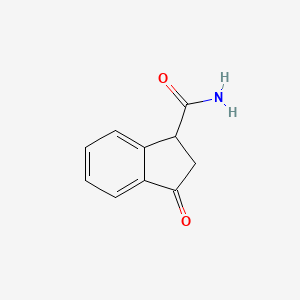
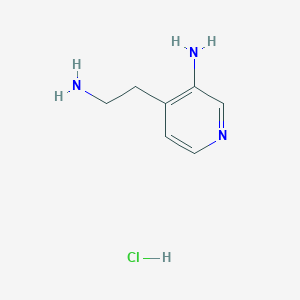
![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
